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Compound of Interest

Compound Name:
2-(Difluoromethoxy)phenylacetic

acid

Cat. No.: B1304702 Get Quote

In the landscape of drug discovery, the strategic incorporation of fluorine atoms into molecular

scaffolds is a well-established strategy to modulate a compound's physicochemical and

pharmacological properties. The difluoromethoxy group (-OCF₂H) has emerged as a

particularly valuable functional group. It can serve as a lipophilic bioisostere for hydroxyl (-OH)

or amino (-NH) groups, potentially improving metabolic stability, membrane permeability, and

binding affinity by altering lipophilicity and pKa[1]. 2-(Difluoromethoxy)phenylacetic acid is a

key intermediate that provides a direct route to introduce this privileged moiety into more

complex molecular architectures, particularly those based on the phenylacetic acid scaffold,

which is a common feature in many active pharmaceutical ingredients (APIs), including non-

steroidal anti-inflammatory drugs (NSAIDs)[2][3].

Physicochemical and Spectroscopic Properties
Accurate characterization is the bedrock of chemical synthesis and application. The key

properties of 2-(Difluoromethoxy)phenylacetic acid are summarized below.
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Property Value Source(s)

CAS Number 86867-68-7 [4][5][6]

Molecular Formula C₉H₈F₂O₃ [5][6]

Molecular Weight 202.16 g/mol [5][6]

IUPAC Name

2-[2-

(difluoromethoxy)phenyl]acetic

acid

[7]

Density 1.328 g/cm³ [7]

InChIKey
HQSIEUGDICOLBI-

UHFFFAOYSA-N
[6]

Spectroscopic Data Profile
The confirmation of the structure relies on a combination of spectroscopic techniques. The

difluoromethoxy group provides highly characteristic signals.
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Technique
Expected Chemical Shift /
Signal

Rationale

¹H NMR

~7.5-7.0 ppm (m, 4H, Ar-H),

~6.8 ppm (t, 1H, -OCHF₂, J ≈

74 Hz), ~3.7 ppm (s, 2H, -

CH₂COOH)

The proton on the

difluoromethoxy group appears

as a characteristic triplet due to

coupling with the two

equivalent fluorine atoms.

¹³C NMR

~175 ppm (C=O), ~148 ppm

(Ar C-O), ~130-120 ppm (Ar-

C), ~115 ppm (t, -OCF₂H, J ≈

260 Hz), ~35 ppm (-

CH₂COOH)

The carbon of the

difluoromethoxy group is split

into a triplet by the two

attached fluorine atoms with a

large coupling constant.

¹⁹F NMR ~ -80 ppm (d, J ≈ 74 Hz)

The two fluorine atoms are

equivalent and are split into a

doublet by the single proton.

Mass Spec (ESI-) m/z 201.04 [M-H]⁻
Expected molecular ion peak

in negative ionization mode.

Synthesis Methodologies
The synthesis of 2-(Difluoromethoxy)phenylacetic acid can be approached from two primary

retrosynthetic pathways. The choice of route often depends on the availability of starting

materials, scale, and safety considerations.
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Route 1: O-Difluoromethylation

Route 2: Nitrile Hydrolysis

2-(Difluoromethoxy)phenylacetic acid

2-Hydroxyphenylacetic Acid
(or ester derivative)

 C-O bond

2-(Difluoromethoxy)phenylacetonitrile

 C-C bond (nitrile)

 O-Difluoromethylation
+ Hydrolysis (if ester)

Difluorocarbene Source
(e.g., Sodium Chlorodifluoroacetate)

 Hydrolysis

H₂O / H⁺ or OH⁻

Click to download full resolution via product page

Caption: Retrosynthetic analysis of 2-(Difluoromethoxy)phenylacetic acid.

Route 1: O-Difluoromethylation of 2-
Hydroxyphenylacetic Acid
This is the most direct approach, involving the formation of the aryl difluoromethyl ether from a

corresponding phenol. The key transformation is the reaction of a phenolate with a

difluorocarbene (:CF₂) precursor[8][9]. Using the ester of 2-hydroxyphenylacetic acid is

advisable to prevent side reactions involving the acidic carboxylic acid proton.

Mechanism Insight: The reaction typically proceeds via the thermal decarboxylation of a

reagent like sodium chlorodifluoroacetate, which generates the electrophilic difluorocarbene.
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This carbene is then trapped by the nucleophilic phenolate anion, followed by protonation to

yield the desired difluoromethyl ether[8].

Step 1a: Esterification of 2-Hydroxyphenylacetic Acid

Dissolve 2-hydroxyphenylacetic acid (1.0 eq) in methanol (approx. 0.2 M).

Add a catalytic amount of sulfuric acid (e.g., 2 mol%).

Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is

consumed[10].

Cool the reaction, remove methanol under reduced pressure, and dissolve the residue in

ethyl acetate.

Wash the organic layer with saturated sodium bicarbonate solution and then brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield methyl

2-hydroxyphenylacetate, which can often be used without further purification.

Step 1b: O-Difluoromethylation

To a round-bottomed flask, add methyl 2-hydroxyphenylacetate (1.0 eq), cesium carbonate

(1.5 eq), and sodium chlorodifluoroacetate (2.0 eq)[11].

Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).

Add anhydrous DMF and a small amount of deionized water (e.g., DMF/H₂O 8:1 v/v)[11].

Heat the mixture to 100-110 °C and stir vigorously for 4-6 hours. The reaction should be

vented as it generates CO₂.

Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature.

Dilute with water and extract with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate.
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Purify the crude methyl 2-(difluoromethoxy)phenylacetate by silica gel column

chromatography.

Step 1c: Saponification

Dissolve the purified ester in a mixture of THF and water.

Add lithium hydroxide (or NaOH) (1.5 eq) and stir at room temperature until hydrolysis is

complete (monitored by TLC).

Remove the THF under reduced pressure.

Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

Extract the product with ethyl acetate (3x).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the

solvent to yield 2-(Difluoromethoxy)phenylacetic acid.
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Workflow for Route 1
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Caption: Experimental workflow for the O-difluoromethylation route.

Route 2: Hydrolysis of 2-
(Difluoromethoxy)phenylacetonitrile
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This alternative route is efficient if the starting nitrile is commercially available or easily

synthesized. The hydrolysis of a nitrile to a carboxylic acid is a fundamental and robust

transformation in organic chemistry.

Place 2-(Difluoromethoxy)phenylacetonitrile (1.0 eq) (CAS 41429-22-5) in a round-bottom

flask[12].

Add a 6M aqueous solution of sulfuric acid (a significant excess, e.g., 10-20 volumes).

Heat the mixture to reflux (approx. 110-120 °C) and stir vigorously for 8-12 hours[13]. The

reaction progress can be monitored by the cessation of ammonia evolution (if using basic

hydrolysis) or by TLC/GC-MS.

Cool the reaction mixture in an ice bath. The product may precipitate.

If a precipitate forms, collect it by filtration and wash thoroughly with cold water.

If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl

acetate or diethyl ether) (3x).

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the

solvent under reduced pressure to yield the crude product.

Recrystallization from a water/ethanol mixture can be performed for further purification if

necessary.
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Workflow for Route 2
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Caption: Experimental workflow for the nitrile hydrolysis route.

Applications in Drug Discovery
The phenylacetic acid framework is a known pharmacophore in many drug classes[14]. The

addition of the difluoromethoxy group provides a powerful tool for lead optimization.

Bioisosterism and Property Modulation: The -OCF₂H group is more lipophilic than a hydroxyl

group and can act as a hydrogen bond donor. This unique combination allows for fine-tuning
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of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Metabolic Blocking: The C-F bond is exceptionally strong. Placing the difluoromethoxy group

at a site prone to metabolic oxidation (e.g., O-demethylation) can block this pathway, thereby

increasing the drug's half-life.

Scaffold for Anti-Inflammatory Agents: A study on phenylacetic acid regioisomers with a N-

difluoromethyl-dihydropyridone moiety showed potent dual inhibitory activity against

cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX)[2]. This suggests that building

blocks like 2-(Difluoromethoxy)phenylacetic acid could be valuable starting points for

developing novel anti-inflammatory drugs with a potentially improved safety profile compared

to traditional NSAIDs.

2-(Difluoromethoxy)phenylacetic
Acid Scaffold

Improved Metabolic Stability Modulated Lipophilicity (LogP) Enhanced Binding Affinity Bioisostere for -OH, -NH₂

Active Pharmaceutical Ingredient
(e.g., NSAID, CNS agent)

 Leads to  Leads to  Leads to  Leads to

Click to download full resolution via product page

Caption: Role of the scaffold in drug candidate optimization.

Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2-
(Difluoromethoxy)phenylacetic acid and its precursors.
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Hazard Identification: The compound is classified as an irritant. It may cause skin irritation

(H315), serious eye irritation (H319), and respiratory irritation (H335). It may also be harmful

if swallowed or inhaled (H302, H332)[6].

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat[4][15].

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust or vapors. Avoid all personal contact[4]. Prevent the formation of dust.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[16].

This guide serves as a technical resource for the synthesis and application of 2-
(Difluoromethoxy)phenylacetic acid. The methodologies and insights provided are intended

to empower researchers in their pursuit of novel chemical entities with therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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